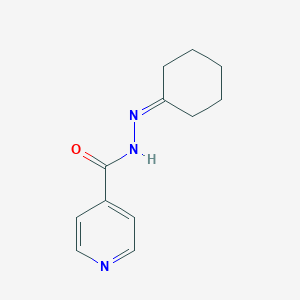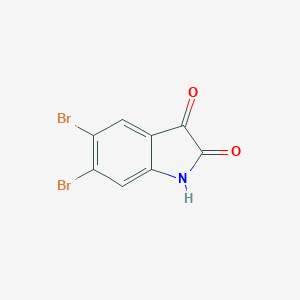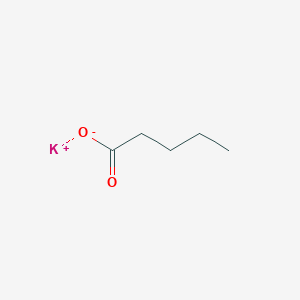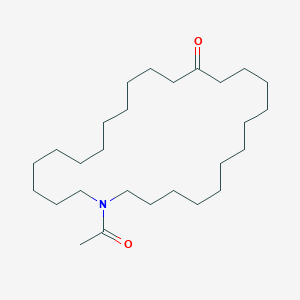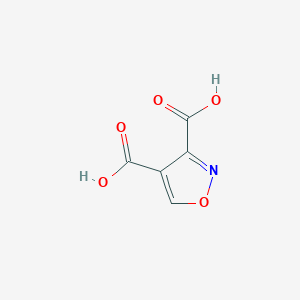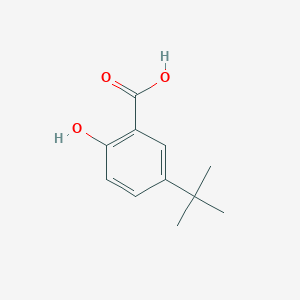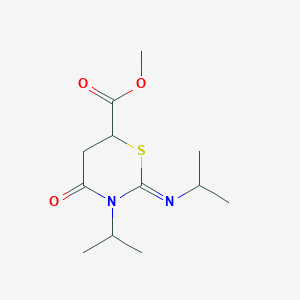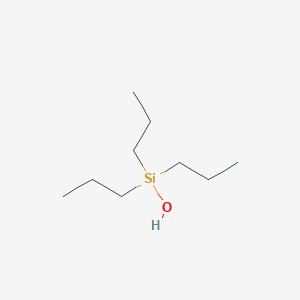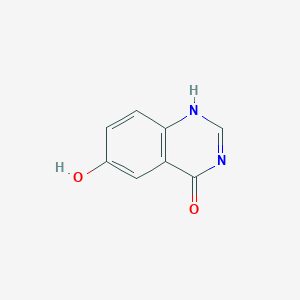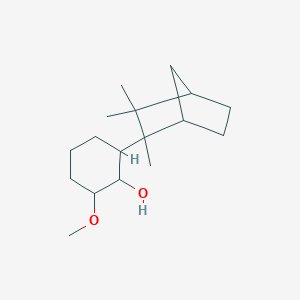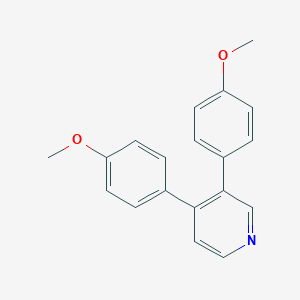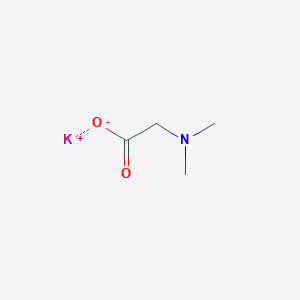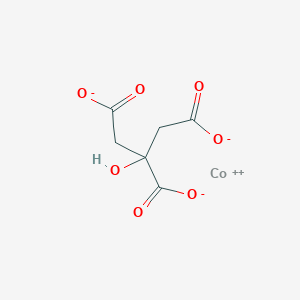![molecular formula C9H9NS B096423 2-Ethylthieno[2,3-b]pyridine CAS No. 18354-53-5](/img/structure/B96423.png)
2-Ethylthieno[2,3-b]pyridine
Vue d'ensemble
Description
2-Ethylthieno[2,3-b]pyridine (ETP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETP is a five-membered ring system that contains both nitrogen and sulfur atoms. This compound has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Applications De Recherche Scientifique
2-Ethylthieno[2,3-b]pyridine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-Ethylthieno[2,3-b]pyridine has also been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-Ethylthieno[2,3-b]pyridine has shown anti-viral activity against the hepatitis C virus.
Mécanisme D'action
The mechanism of action of 2-Ethylthieno[2,3-b]pyridine is not fully understood. However, it has been suggested that 2-Ethylthieno[2,3-b]pyridine may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This inhibition may lead to the induction of apoptosis in cancer cells. 2-Ethylthieno[2,3-b]pyridine has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
2-Ethylthieno[2,3-b]pyridine has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-Ethylthieno[2,3-b]pyridine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammatory cells, 2-Ethylthieno[2,3-b]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In liver cells, 2-Ethylthieno[2,3-b]pyridine has been found to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Ethylthieno[2,3-b]pyridine is its potential therapeutic properties, which make it a promising candidate for drug development. Additionally, 2-Ethylthieno[2,3-b]pyridine has been found to exhibit low toxicity in animal studies. However, one limitation of 2-Ethylthieno[2,3-b]pyridine is its low solubility in water, which may make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of 2-Ethylthieno[2,3-b]pyridine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential of 2-Ethylthieno[2,3-b]pyridine as a treatment for viral infections such as hepatitis C. Additionally, the development of more efficient synthesis methods for 2-Ethylthieno[2,3-b]pyridine may lead to increased availability for research purposes.
Propriétés
Numéro CAS |
18354-53-5 |
|---|---|
Nom du produit |
2-Ethylthieno[2,3-b]pyridine |
Formule moléculaire |
C9H9NS |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
2-ethylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NS/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3 |
Clé InChI |
WLCUFJNUDLNVFC-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CC=C2 |
SMILES canonique |
CCC1=CC2=C(S1)N=CC=C2 |
Synonymes |
Thieno[2,3-b]pyridine, 2-ethyl- (8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

